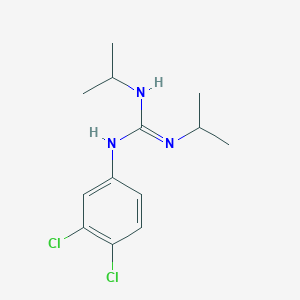
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a dichlorophenyl group attached to a guanidine moiety, which is further substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures consistent product quality and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine can be compared with other similar compounds such as:
3,4-Dichlorophenylguanidine: Lacks the isopropyl groups, resulting in different chemical and biological properties.
1,3-Diisopropylguanidine: Lacks the dichlorophenyl group, leading to different reactivity and applications.
2-(3,4-Dichlorophenyl)-1,3-dimethylguanidine: Substituted with methyl groups instead of isopropyl groups, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
17826-45-8 |
|---|---|
Molecular Formula |
C13H19Cl2N3 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C13H19Cl2N3/c1-8(2)16-13(17-9(3)4)18-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H2,16,17,18) |
InChI Key |
XHRFOWAEJQVERX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















